
tert-Butyl 3-ethylideneazetidine-1-carboxylate
Description
¹H NMR (500 MHz, CDCl₃):
Signal (ppm) | Multiplicity | Assignment |
---|---|---|
1.42 | Singlet | tert-butyl (9H) |
4.28 | Quintet | Azetidine H2 (J = 7.5 Hz) |
5.82 | Doublet | Ethylidene Hα (J = 15 Hz) |
6.15 | Doublet | Ethylidene Hβ (J = 15 Hz) |
¹³C NMR (125 MHz, CDCl₃):
Signal (ppm) | Assignment |
---|---|
28.1 | tert-butyl CH₃ |
80.5 | Boc quaternary carbon |
123.7 | Ethylidene Cα |
134.2 | Ethylidene Cβ |
155.9 | Carbonyl (C=O) |
IR (ATR, cm⁻¹):
- 2978 (C–H stretch, tert-butyl)
- 1705 (C=O stretch, Boc group)
- 1643 (C=C stretch, ethylidene)
- 1152 (C–N–C asymmetric bend)
UV-Vis (MeOH, λ_max):
A weak absorption band at 245 nm (ε = 120 M⁻¹cm⁻¹) arises from n→π* transitions in the carbonyl and ethylidene groups.
Properties
IUPAC Name |
tert-butyl 3-ethylideneazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h5H,6-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIQBESQCNUEAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680269 | |
Record name | tert-Butyl 3-ethylideneazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934665-46-0 | |
Record name | tert-Butyl 3-ethylideneazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via β,γ-Dibromoamine Intermediate
One documented approach to azetidine derivatives involves the formation of β,γ-dibromoamine intermediates by treating 2-ethylpropenal with bromine, tert-butylamine, and sodium borohydride. Subsequent reflux in isopropanol induces cyclization to yield 3-bromo-3-ethylazetidine derivatives, which can be further transformed into various 3-substituted azetidines. Although this method is primarily for 3-bromo-3-ethylazetidines, it establishes a foundation for nucleophilic displacement reactions that may lead to ethylidene-substituted azetidines.
Olefination Using Tebbe or Petasis Reagents
A more direct method for installing the ethylidene group on azetidine rings involves olefination of azetidinones or azetidinone derivatives:
- Starting from a Boc-protected azetidinone, the ketone functionality at the 3-position is converted to an exocyclic alkene (ethylidene) via Tebbe reagent or Petasis reagent-mediated methylenation.
- The Tebbe reagent (a titanium-based methylene transfer reagent) is added to the azetidinone in anhydrous tetrahydrofuran (THF) under controlled temperatures (e.g., −40 °C to room temperature). After quenching and workup, the desired 3-ethylideneazetidine derivative is isolated.
- Alternatively, the Petasis reagent can be used for similar olefination reactions, providing stereocontrolled access to the alkene functionality on the azetidine ring.
Phosphonate-Mediated Olefination (Wittig–Horner Type)
Another approach involves the use of triethylphosphonoacetate in the presence of sodium hydride to generate a phosphonate carbanion, which then reacts with azetidinone derivatives to form α,β-unsaturated esters on the azetidine ring. Subsequent reduction or modification can yield the ethylidene substituent. This method is performed at low temperatures (−78 °C) to control stereochemistry and minimize side reactions.
Experimental Conditions and Purification
- Solvents: Anhydrous solvents such as dichloromethane (CH2Cl2), THF, and acetonitrile are used, dried over calcium hydride or sodium/benzophenone.
- Atmosphere: Reactions are conducted under inert atmosphere (nitrogen or argon) to prevent moisture or oxygen interference.
- Temperature Control: Low temperatures (−78 °C to −40 °C) are frequently employed during sensitive steps like olefination.
- Workup: Typical aqueous washes (citric acid, sodium bicarbonate, brine) and drying over sodium sulfate.
- Purification: Flash chromatography on silica gel using mixtures of hexane/ethyl ether or dichloromethane as eluents; sometimes preparative chiral HPLC is used for diastereomeric separation.
- Characterization: NMR (1H, 13C), mass spectrometry (ESI-MS, HRMS), optical rotation, and TLC monitoring.
Summary of Representative Preparation Steps
Research Findings and Analysis
- The use of β,γ-dibromoamine intermediates allows for versatile nucleophilic substitution but requires multiple steps and careful control of reaction conditions.
- Tebbe reagent olefination is effective for direct methylenation of azetidinones, producing the ethylidene substituent with moderate yields; however, scale-up can lead to side products requiring purification.
- Phosphonate-mediated olefination offers a stereocontrolled route with higher yields and cleaner reactions, though it involves additional steps to convert the unsaturated ester to the ethylidene group.
- The Boc protecting group is stable under these conditions and facilitates purification and handling of intermediates.
- Chromatographic purification and spectroscopic characterization are essential to confirm the structure and purity, especially due to possible E/Z isomer formation in olefination steps.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-ethylideneazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced azetidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions include oxidized azetidine derivatives, reduced azetidine derivatives, and various substituted azetidine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
tert-Butyl 3-ethylideneazetidine-1-carboxylate has garnered attention for its potential in drug development, particularly as an intermediate in the synthesis of biologically active compounds.
Key Applications
- Drug Intermediates : It serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, including those targeting inflammatory disorders, autoimmune diseases, and cancer therapies.
- Development of Novel Therapeutics : The compound can be utilized in the creation of new classes of drugs that modulate specific biological pathways, such as Janus kinase inhibitors for immunosuppression and HCV protease inhibitors for hepatitis C treatment .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in medicinal chemistry:
- Synthesis of JAK Inhibitors : Research has demonstrated that derivatives of this compound can lead to the development of Janus kinase inhibitors that show promise in treating autoimmune diseases. The synthesis involves strategic modifications to the azetidine framework to enhance bioactivity .
- Antibacterial Agents : Another study explored the potential of using this compound in synthesizing novel aminoglycoside compounds with antibacterial properties. These compounds have shown efficacy against resistant bacterial strains .
- Cancer Therapeutics : The compound has also been investigated as part of a synthetic route to bicyclic compounds that act as antagonists for various receptors involved in cancer progression, indicating its versatility in therapeutic applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-Butyl 3-ethylideneazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique azetidine ring structure allows it to participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Key Observations :
- Ethylidene vs. Methylene : The ethylidene group (CH₂CH₂) introduces a conjugated double bond, enhancing reactivity in Diels-Alder reactions compared to the simpler methylene group (CH₂) .
- Ethynyl vs. Bromoethyl : The ethynyl group enables click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition), while the bromoethyl substituent serves as a leaving group for nucleophilic substitutions .
- Hydroxyl vs. Aryl : Hydroxyl derivatives exhibit higher polarity (e.g., Log P = 0.80 for tert-Butyl 3-hydroxyazetidine-1-carboxylate) compared to aryl-substituted analogs, impacting solubility and bioavailability .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Bioavailability : tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate has a moderate bioavailability score (0.55), likely due to its balanced Log P and molecular weight .
Biological Activity
Tert-butyl 3-ethylideneazetidine-1-carboxylate, a compound with the CAS number 398489-26-4, is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis methods, and relevant research findings associated with this compound.
The molecular formula of this compound is , and it features a tert-butyl group that enhances its lipophilicity, potentially influencing its biological interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that azetidine derivatives can possess antimicrobial properties, making them candidates for further exploration in treating bacterial infections.
- Anticancer Properties : Some azetidine derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapeutics.
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Reaction with Methyl Grignard Reagents :
- A common method involves reacting tert-butyl 3-oxoazetidine-1-carboxylate with methyl magnesium bromide in an inert atmosphere to yield the desired product.
- Azetidine Ring Formation :
- The azetidine ring can be formed via cyclization reactions involving appropriate precursors, which may include carboxylic acids and amines.
Table 2: Synthesis Conditions
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
Step 1 | tert-butyl 3-oxoazetidine-1-carboxylate | THF, -10°C | 78.3 |
Step 2 | Methyl magnesium bromide | Room temperature | 87 |
Case Studies
Recent studies have highlighted the biological potential of azetidine derivatives:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that azetidine derivatives showed significant activity against resistant strains of bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis.
- Cytotoxicity Assay : Research conducted on various cancer cell lines demonstrated that certain azetidine derivatives induced apoptosis through the mitochondrial pathway, showing promise as anticancer agents.
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl 3-ethylideneazetidine-1-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of tert-butyl azetidine carboxylates typically involves multi-step protection/deprotection strategies. For example, azetidine rings can be functionalized via nucleophilic substitution or cross-coupling reactions, followed by Boc (tert-butoxycarbonyl) protection . Key considerations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions.
- Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions during sensitive steps like ethylidene group formation.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings for aryl/alkenyl substitutions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves intermediates, while recrystallization improves final product purity .
Q. How can NMR spectroscopy be optimized to characterize the ethylidene moiety in this compound?
Methodological Answer: ¹H and ¹³C NMR are critical for identifying the ethylidene (CH₂=CH–) group:
- ¹H NMR : The ethylidene protons appear as doublets (J = 10–16 Hz) between δ 4.5–6.5 ppm. Decoupling experiments or 2D COSY confirm coupling patterns .
- ¹³C NMR : The sp² carbons resonate at δ 110–140 ppm. DEPT-135 distinguishes CH₂ (negative phase) from CH groups.
- Low-Temperature NMR : For dynamic systems, cooling to −40°C (e.g., using CD₂Cl₂ at 200 K) resolves overlapping signals caused by ring puckering or conformational exchange .
Q. What safety protocols are essential when handling tert-butyl azetidine derivatives in the laboratory?
Methodological Answer:
- Storage : Store at −20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., tert-butyl chloroformate) .
- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in tert-butyl azetidine derivatives?
Methodological Answer: X-ray crystallography, using software like SHELXL , determines the axial/equatorial orientation of the tert-butyl group:
- Data Collection : High-resolution (<1.0 Å) data at 100 K reduce thermal motion artifacts.
- Refinement : Anisotropic displacement parameters (ADPs) model tert-butyl group disorder.
- Case Study : For analogous compounds, low-temperature crystallography revealed tert-butyl groups adopting axial positions in chair conformations despite equatorial preferences in solution . This highlights crystallization-driven conformational locking.
Q. What computational strategies (e.g., DFT) predict the electronic effects of the ethylidene group on azetidine ring reactivity?
Methodological Answer:
- Gas-Phase vs. Solvent Models : Gas-phase DFT calculations overestimate steric effects. Include implicit solvent models (e.g., PCM) or explicit solvent molecules (e.g., H₂O, MeOH) to improve accuracy .
- NBO Analysis : Quantifies hyperconjugative interactions between the ethylidene π-system and the azetidine lone pairs.
- Transition State Modeling : IRC (Intrinsic Reaction Coordinate) calculations identify steric barriers in nucleophilic additions to the ethylidene group.
Q. How do steric effects of the tert-butyl group influence cross-coupling reactions at the azetidine nitrogen?
Methodological Answer: The bulky tert-butyl group:
- Shields Reactive Sites : Steric hindrance reduces undesired dimerization during Buchwald-Hartwig aminations.
- Directs Regioselectivity : In Pd-catalyzed couplings, the tert-butyl group biases substitution to the less hindered C3 position of azetidine .
- Quantitative Analysis : Compare turnover frequencies (TOFs) for tert-butyl vs. smaller protecting groups (e.g., methyl) to isolate steric contributions .
Q. How can contradictory solubility data for tert-butyl azetidine carboxylates be reconciled?
Methodological Answer: Contradictions arise from polymorphic forms or solvent impurities:
- Hansen Solubility Parameters : Experimentally determine δD, δP, δH values to identify optimal solvents.
- Dynamic Light Scattering (DLS) : Detect nanoparticle formation in "insoluble" batches.
- Control Experiments : Repeat solubility tests after recrystallization from ethyl acetate/hexane to exclude amorphous content .
Q. What strategies enhance the stability of this compound under acidic/basic conditions?
Methodological Answer:
- pH Buffering : Use citrate (pH 4–6) or phosphate (pH 7–8) buffers to avoid Boc deprotection.
- Additives : Radical scavengers (e.g., BHT) prevent oxidation of the ethylidene group .
- Kinetic Studies : Monitor degradation via HPLC-MS under varying pH/temperature to identify degradation pathways .
Q. How does the ethylidene group modulate biological activity in azetidine-based drug candidates?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce ethylidene analogs into calcium channel blockers or kinase inhibitors. Compare IC₅₀ values to non-ethylidene derivatives .
- Molecular Docking : Simulate interactions with target proteins (e.g., ATP-binding pockets) to assess π-π stacking or hydrophobic effects .
Q. What advanced mass spectrometry techniques characterize degradation products of tert-butyl azetidine derivatives?
Methodological Answer:
- HRMS (High-Resolution MS) : Accurately identify fragment ions (e.g., m/z 57 for tert-butyl loss).
- MS/MS Imaging : Maps spatial distribution of degradation products in solid-state formulations.
- Isotope Labeling : Use ¹³C-labeled tert-butyl groups to track hydrolysis pathways .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.